molecular formula C8H6BrF2NO B13164209 2-(3-Bromophenyl)-2,2-difluoroacetamide

2-(3-Bromophenyl)-2,2-difluoroacetamide

Cat. No.: B13164209
M. Wt: 250.04 g/mol
InChI Key: WMZMKGQLTOGZKZ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2,2-difluoroacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2,2-difluoroacetamide typically involves the reaction of 3-bromophenylamine with difluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-bromophenylamine and difluoroacetic anhydride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at a low to moderate range (0-25°C) to control the reaction rate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for scalability, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of difluoroacetic acid derivatives.

    Reduction: Formation of reduced amide derivatives.

    Hydrolysis: Formation of 3-bromophenylacetic acid.

Scientific Research Applications

2-(3-Bromophenyl)-2,2-difluoroacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2,2-difluoroacetamide: Similar structure but with the bromine atom in the para position.

    2-(3-Chlorophenyl)-2,2-difluoroacetamide: Similar structure with a chlorine atom instead of bromine.

    2-(3-Bromophenyl)-2,2-difluoroacetic acid: Similar structure with a carboxylic acid group instead of an acetamide group.

Uniqueness

2-(3-Bromophenyl)-2,2-difluoroacetamide is unique due to the presence of both bromine and difluoroacetamide groups, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6BrF2NO

Molecular Weight

250.04 g/mol

IUPAC Name

2-(3-bromophenyl)-2,2-difluoroacetamide

InChI

InChI=1S/C8H6BrF2NO/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI Key

WMZMKGQLTOGZKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(=O)N)(F)F

Origin of Product

United States

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